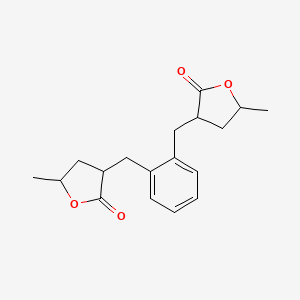

3,3'-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one)

Description

The compound 3,3'-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) features a 1,2-phenylene (ortho-substituted benzene) core bridged by methylene groups to two 5-methyl-substituted dihydrofuran-2(3H)-one (γ-lactone) rings.

Properties

CAS No. |

23189-60-8 |

|---|---|

Molecular Formula |

C18H22O4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

5-methyl-3-[[2-[(5-methyl-2-oxooxolan-3-yl)methyl]phenyl]methyl]oxolan-2-one |

InChI |

InChI=1S/C18H22O4/c1-11-7-15(17(19)21-11)9-13-5-3-4-6-14(13)10-16-8-12(2)22-18(16)20/h3-6,11-12,15-16H,7-10H2,1-2H3 |

InChI Key |

SOAJBEJMQHFQQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=O)O1)CC2=CC=CC=C2CC3CC(OC3=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) typically involves multiple steps, starting with the preparation of the phenylenebis(methylene) core. This core is then reacted with appropriate reagents to form the dihydrofuran-2(3H)-one rings. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3’-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one) exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Linker Position : The ortho-substitution in the target compound contrasts with para-substituted analogs (e.g., 1,4-phenylene in bis-thiazolines ), which influence steric hindrance and molecular packing.

- Heterocyclic Systems: Replacement of lactone rings with imidazole-selenone (Compound III ) or thiazoline (8a/9a ) alters electronic properties and biological activity.

- Synthesis : Eco-friendly protocols (e.g., one-pot synthesis for bis-thiazolines ) highlight trends toward sustainable methods, though the target compound’s synthesis route remains undefined.

Table 2: Comparative Properties and Activities

Key Observations :

- Biological Activity: The organoselenium analog (Compound III) demonstrates potent anticancer activity (34.4% cell viability against MCF-7 cells), likely due to selenium’s redox-modulating properties . The target compound’s lactone rings may offer similar hydrogen-bonding capacity but lack selenium’s bioactivity.

- Solubility: The benzofuranone derivative’s high LogP (~3.6) suggests lipophilicity, whereas the target compound’s lactones may enhance aqueous solubility.

Biological Activity

3,3'-(1,2-Phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one), also known by its CAS number 23189-60-8, is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂O₄ |

| Molecular Weight | 302.365 g/mol |

| Density | 1.164 g/cm³ |

| Boiling Point | 507.1 °C at 760 mmHg |

| Flash Point | 262 °C |

| LogP | 2.6748 |

Mechanisms of Biological Activity

Research indicates that compounds similar to 3,3'-(1,2-phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one exhibit various biological activities, primarily due to their structural features that allow interactions with biological macromolecules.

Antioxidant Activity

Studies have shown that derivatives of this compound can act as antioxidants. The presence of multiple methylene and furan groups contributes to the electron-donating ability of the molecule, which can neutralize free radicals and reduce oxidative stress in biological systems.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It is hypothesized that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 3,3'-(1,2-phenylenebis(methylene))bis(5-methyldihydrofuran-2(3H)-one):

- Antioxidant Activity : A study published in Journal of Medicinal Chemistry highlighted that similar compounds exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.

- Antimicrobial Efficacy : Research conducted by Narasimhan et al. (2012) demonstrated that benzimidazole-derived compounds showed promising results against Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in enhancing antimicrobial potency.

- Anti-inflammatory Mechanisms : A publication in Phytochemistry Reviews discussed the anti-inflammatory potential of methylene-linked compounds, suggesting that they could inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.